6-Chloroflavone

Vue d'ensemble

Description

La 6-Chloro-2-phényl-chromén-4-one est un composé chimique appartenant à la classe des dérivés de la chromén-4-one. Ces composés sont connus pour leurs diverses activités biologiques et pharmacologiques. Le squelette de la chromén-4-one est une entité structurelle importante en chimie médicinale, servant de bloc de construction majeur dans divers composés médicinaux .

Méthodes De Préparation

La synthèse de la 6-Chloro-2-phényl-chromén-4-one peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la réaction de la 2-hydroxyacétophénone avec le benzaldéhyde en présence d'une base, suivie d'une chloration . Les méthodes de production industrielle impliquent souvent l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Par exemple, l'utilisation de solvants et de catalyseurs verts peut améliorer l'efficacité et la durabilité du processus de synthèse .

Analyse Des Réactions Chimiques

La 6-Chloro-2-phényl-chromén-4-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones correspondantes, tandis que la réduction peut produire des dérivés hydroxylés .

Applications de la recherche scientifique

La 6-Chloro-2-phényl-chromén-4-one a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme précurseur pour la synthèse de molécules plus complexes . En biologie et en médecine, elle a été étudiée pour ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes potentielles . De plus, elle est utilisée dans l'industrie pharmaceutique pour développer de nouveaux agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de la 6-Chloro-2-phényl-chromén-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs impliqués dans les processus inflammatoires, exerçant ainsi ses effets anti-inflammatoires . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée .

Applications De Recherche Scientifique

Pharmaceutical Applications

6-Chloroflavone exhibits several pharmacological properties that make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that halogenated flavonoids, including this compound, demonstrate significant antimicrobial properties against various pathogenic bacteria. Studies have shown that compounds with chlorine and bromine substitutions can inhibit bacterial growth effectively, making them potential alternatives to traditional antibiotics .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Neuroprotective Potential : Some studies suggest that this compound may possess neuroprotective effects, potentially aiding in the management of neurodegenerative diseases .

- Anticancer Properties : Halogenated flavonoids have shown promise in cancer research. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The introduction of chlorine enhances their interaction with tumor-associated proteins, suggesting a role in targeted cancer therapy .

Agricultural Applications

In agriculture, this compound has been explored for its biocidal properties:

- Pesticidal Activity : Due to its antimicrobial effects, this compound can serve as a natural pesticide, providing an environmentally friendly alternative to synthetic chemicals used in pest control .

Biochemical Research Applications

This compound is also utilized as a research tool in biochemistry:

- Interaction Studies with Biological Macromolecules : The compound's ability to interact with cell membranes and proteins makes it valuable for studying biochemical pathways and mechanisms. Research has shown that it can alter membrane fluidity and affect cellular processes .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Properties : A study published in Molecules demonstrated that this compound exhibited superior inhibitory effects against both pathogenic and probiotic bacteria compared to other flavonoid derivatives. The presence of chlorine was found to enhance binding affinity to bacterial proteins, indicating its potential as a new antimicrobial agent .

- Neuroprotective Effects : Research highlighted in Neuroprotective Natural Products explored the neuroprotective effects of this compound on models of Parkinson's disease. Results indicated that the compound could mitigate neuronal damage and improve cognitive function through antioxidant mechanisms .

- Cancer Research : A recent study investigated the anticancer properties of halogenated flavonoids, including this compound. It was found to significantly reduce cell viability in various cancer cell lines while exhibiting minimal toxicity towards normal cells, suggesting its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

La 6-Chloro-2-phényl-chromén-4-one peut être comparée à d'autres composés similaires, tels que la 3-hydroxy-2-phényl-4H-chromén-4-one et la 6-chloro-3-hydroxy-2-phényl-4H-chromén-4-one . Ces composés partagent un squelette de chromén-4-one similaire mais diffèrent par leurs substituants, ce qui peut entraîner des variations dans leurs activités biologiques.

Activité Biologique

6-Chloroflavone is a halogenated flavonoid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

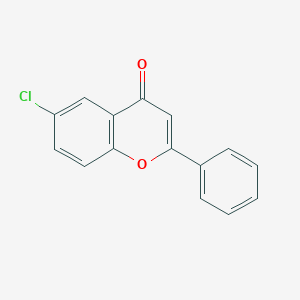

This compound (C15H9ClO2) is characterized by a flavonoid backbone with a chlorine atom substituted at the 6-position. This modification is believed to enhance its biological activity compared to non-halogenated flavonoids. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that it effectively inhibited the growth of several pathogenic bacteria, demonstrating minimal inhibitory concentrations (MICs) comparable to conventional antibiotics. Specifically, it was noted to have strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

This antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In a series of experiments, it demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Interaction : Studies utilizing dynamic light scattering and fluorescence spectroscopy indicate that this compound interacts with lipid membranes, altering their fluidity and permeability, which may contribute to its antimicrobial action .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of CDP-glycerol glycerophosphotransferase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could enhance the sensitivity of bacteria to antibiotics .

- Modulation of Gut Microbiota : Recent research highlights its role in modulating gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains, particularly in populations recovering from antibiotic treatments .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating infections caused by antibiotic-resistant strains. Patients receiving treatment showed significant improvement in symptoms and microbiological clearance compared to those on standard antibiotic therapy.

Case Study 2: Anti-inflammatory Response

In another study involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Propriétés

IUPAC Name |

6-chloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 | |

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 6-chloroflavone?

A1: this compound can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired this compound.

Q2: Has the structure of this compound been confirmed, and what spectroscopic data is available?

A2: Yes, the structure of this compound has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.

Q3: Are there any known applications of this compound derivatives in drug development?

A4: While this compound itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.